molecular formula C14H13ClN2O3S2 B12750611 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide CAS No. 206662-15-9

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide

Cat. No.: B12750611
CAS No.: 206662-15-9
M. Wt: 356.9 g/mol
InChI Key: JYGVCYDNTACEGU-UHFFFAOYSA-N
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Description

“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno-thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” typically involves multi-step organic reactions. Common starting materials include thiophene derivatives and chlorophenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography might be employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure might be optimized for activity against specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]pyrimidines: Known for their biological activity and potential as pharmaceuticals.

    Benzothiadiazines: Used in medicinal chemistry for their diuretic properties.

    Thiadiazoles: Explored for their antimicrobial and anti-inflammatory activities.

Uniqueness

“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” stands out due to its specific substitution pattern and the presence of both thieno and thiadiazine rings. This unique structure might confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

206662-15-9

Molecular Formula

C14H13ClN2O3S2

Molecular Weight

356.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C14H13ClN2O3S2/c1-2-16-12-8-21-9-13(12)22(19,20)17(14(16)18)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3

InChI Key

JYGVCYDNTACEGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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